

Application Notes and Protocols: [11C]-(+)-PHNO PET Imaging with BP14979

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Compound of Interest

Compound Name: BP14979

Cat. No.: B606322

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For Researchers, Scientists, and Drug Development Professionals

Introduction

[11C]-(+)-PHNO is a positron emission tomography (PET) radioligand with a preference for the dopamine D3 receptor over the D2 receptor, making it a valuable tool for in vivo imaging of these receptors in the human brain.[1][2][3] As an agonist radiotracer, [11C]-(+)-PHNO is particularly sensitive to the high-affinity state of D2/D3 receptors.[1][4] This characteristic makes it well-suited for studying the pathophysiology of neuropsychiatric and neurological disorders where dopamine signaling is implicated, as well as for assessing the target engagement of novel therapeutics.[5][6]

BP14979 is a novel dopamine D3 receptor partial agonist that has been investigated for its potential in treating substance use disorders.[7][8] Understanding the in vivo binding characteristics of **BP14979** to D2 and D3 receptors is crucial for dose-finding studies and for elucidating its mechanism of action. [11C]-(+)-PHNO PET imaging offers a non-invasive method to quantify the occupancy of D2 and D3 receptors by **BP14979** in the living human brain.[7][8]

These application notes provide a comprehensive overview and detailed protocols for conducting [11C]-(+)-PHNO PET imaging studies to assess the receptor occupancy of **BP14979**.

Quantitative Data Summary

The following tables summarize the dose-dependent occupancy of dopamine D2 and D3 receptors by **BP14979** as measured by [11C]-(+)-PHNO PET. The data is derived from a study in healthy human participants.^[7]

Table 1: Dopamine D3 Receptor Occupancy by Single Doses of **BP14979**

BP14979 Dose (mg)	Time of PET Scan Post-Dose (hours)	Mean D3 Receptor Occupancy (%)
1	1	Not specified
3	1	Significant
10	1	Significant
30	1	Significant
Not specified	12	Higher than D2 occupancy
Not specified	24	Higher than D2 occupancy

Table 2: Dopamine D2 Receptor Occupancy by Single Doses of **BP14979**

BP14979 Dose (mg)	Time of PET Scan Post-Dose (hours)	Mean D2 Receptor Occupancy (%)
1	1	Not significant
3	1	Not significant
10	1	Significant
30	1	Significant

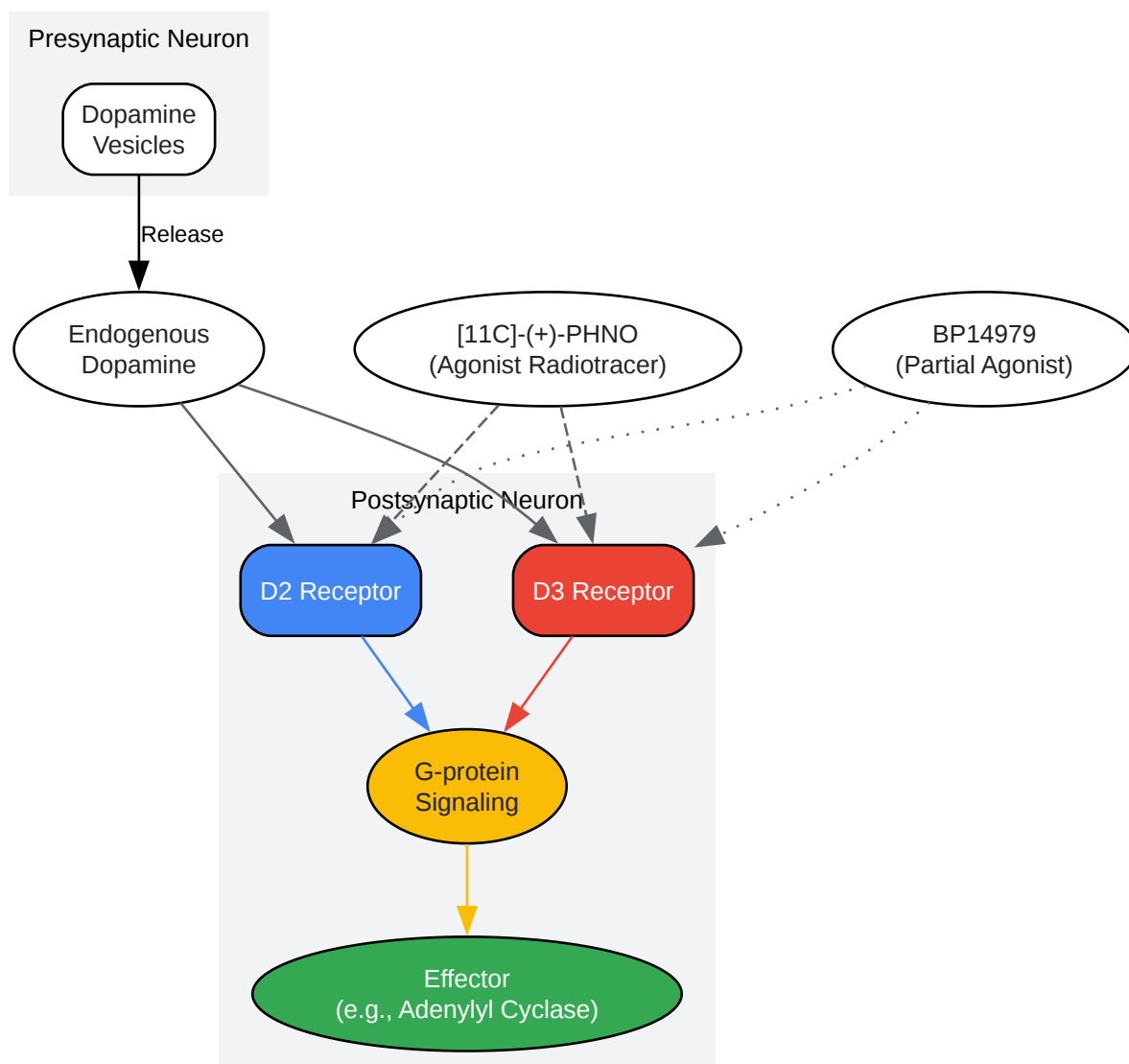
Table 3: Dopamine D3 and D2 Receptor Occupancy after Sub-chronic Dosing of **BP14979** (B.I.D. Administration)

BP14979 Dose (mg, B.I.D.)	Time of PET Scan Post-Last Dose (hours)	Receptor	Mean Occupancy (%)
10	12	D3	Greater than D2
15	12	D3	Greater than D2
10	12	D2	Significant
15	12	D2	Significant

Note: "Significant" indicates a statistically significant decrease in [11C]-(+)-PHNO binding compared to baseline. B.I.D. refers to twice-daily administration.[\[7\]](#)

Signaling Pathways and Experimental Workflow

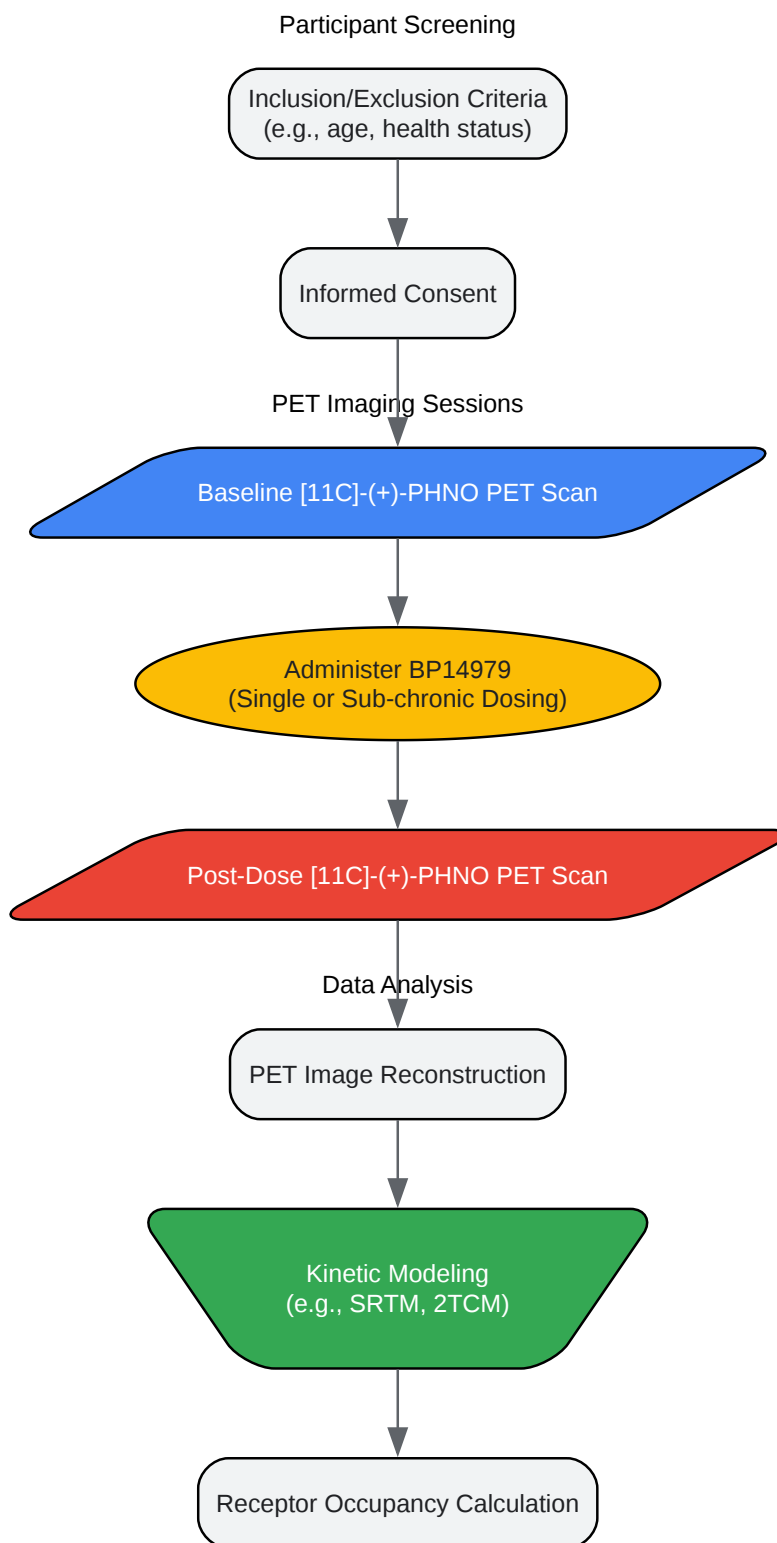
Dopamine D2/D3 Receptor Signaling



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Caption: Dopamine D2/D3 receptor signaling pathway.

Experimental Workflow for a [11C]-(+)-PHNO PET Occupancy Study



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Caption: Experimental workflow for a **BP14979** occupancy study.

Experimental Protocols

Participant Selection and Preparation

- **Inclusion/Exclusion Criteria:** Participants should be healthy volunteers. Exclusion criteria should include any history of significant medical or psychiatric illness, substance abuse, and contraindications for PET or MRI scanning. A urine toxicology screen should be performed to confirm the absence of recent substance use.[\[1\]](#)
- **Informed Consent:** All participants must provide written informed consent after a complete explanation of the study procedures and potential risks. The study protocol should be approved by the local Institutional Review Board or Human Investigation Committee.[\[1\]](#)
- **Pre-scan Instructions:** Participants should abstain from food and drink (except water) for a specified period before the scan.

Radiotracer: **[11C]-(+)-PHNO**

- **Synthesis:** **[11C]-(+)-PHNO** is synthesized via the N-alkylation of the corresponding des-propyl precursor with **[11C]**propyl iodide.
- **Quality Control:** The final product should be sterile, pyrogen-free, and radiochemically pure.
- **Dosage:** The injected dose of **[11C]-(+)-PHNO** should be minimized to reduce the risk of side effects such as nausea.[\[2\]](#) Doses should be kept below 0.029 µg/kg to minimize the likelihood of adverse events.[\[2\]](#) The mean effective dose of radiation from **[11C]-(+)-PHNO** is approximately 4.5 µSv/MBq.[\[9\]](#)

PET Imaging Protocol

- **Scanner:** A high-resolution research tomograph (HRRT) PET scanner or a similar high-performance scanner is recommended.[\[1\]](#)[\[10\]](#)
- **Participant Positioning:** The participant's head should be comfortably positioned and immobilized using a head-fixation device to minimize motion during the scan.[\[11\]](#)
- **Transmission Scan:** A transmission scan for attenuation correction should be performed prior to the injection of the radiotracer.[\[11\]](#)

- Radiotracer Administration: [11C]-(+)-PHNO is administered as an intravenous bolus injection over approximately one minute.[\[11\]](#)
- Dynamic PET Acquisition: Dynamic emission data are acquired in list mode for a total of 90-120 minutes following the injection of the radiotracer.[\[6\]](#)[\[12\]](#) The data can be framed into a series of time-binned images.
- Arterial Blood Sampling (optional but recommended for full kinetic modeling): If arterial input function is to be measured, an arterial line should be placed for serial blood sampling throughout the scan to determine the concentration of the radiotracer in plasma.[\[1\]](#)

BP14979 Administration

- Dosing Regimen: **BP14979** can be administered as a single oral dose or in a sub-chronic regimen (e.g., once or twice daily for several days).[\[7\]](#)[\[8\]](#)
- Timing of Post-dose Scan: The post-dose [11C]-(+)-PHNO PET scan should be timed to capture the desired pharmacodynamic effect. Scans can be performed at various time points after the last dose of **BP14979** (e.g., 1, 12, or 24 hours).[\[7\]](#)[\[13\]](#)

Image Processing and Data Analysis

- Image Reconstruction: PET data should be reconstructed using an appropriate algorithm (e.g., 3D ordered subset expectation maximization) with corrections for attenuation, scatter, and random coincidences.
- Anatomical Coregistration: A structural MRI of each participant's brain should be acquired and co-registered to the PET images to allow for accurate delineation of regions of interest (ROIs).
- Region of Interest (ROI) Definition: ROIs for D3-rich areas (e.g., substantia nigra, hypothalamus, globus pallidus, ventral striatum) and D2-rich areas (e.g., caudate, putamen) should be delineated on the co-registered MRI.[\[3\]](#) The cerebellum is typically used as a reference region for non-specific binding.[\[1\]](#)[\[6\]](#)
- Kinetic Modeling: Time-activity curves are generated for each ROI. The binding potential relative to the non-displaceable tissue compartment (BPND) is a common outcome measure

and can be estimated using various kinetic models.[1]

- Simplified Reference Tissue Model (SRTM/SRTM2): This is a non-invasive method that uses the cerebellum as a reference region and does not require arterial blood sampling.[1][6][12]
- Two-Tissue Compartment Model (2TCM): This model requires an arterial input function but can provide more detailed kinetic information.[6]
- Receptor Occupancy Calculation: Receptor occupancy is calculated as the percentage reduction in [11C]-(+)-PHNO BPND after **BP14979** administration compared to the baseline scan:
 - $\text{Occupancy (\%)} = [(\text{BPND_baseline} - \text{BPND_post-dose}) / \text{BPND_baseline}] * 100$

Conclusion

[11C]-(+)-PHNO PET imaging is a powerful technique for quantifying dopamine D2 and D3 receptor availability in the human brain. When combined with the administration of a D3-preferring partial agonist like **BP14979**, it provides invaluable in vivo data on drug-target engagement. The protocols and data presented here offer a guide for researchers and drug developers to design and execute robust studies to investigate the pharmacodynamics of novel compounds targeting the dopaminergic system. Careful adherence to standardized imaging and analysis protocols is essential for obtaining reliable and reproducible results.

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References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Imaging dopamine receptors in humans with [11C]-(+)-PHNO: dissection of D3 signal and anatomy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding characteristics and sensitivity to endogenous dopamine of [11C]-(+)-PHNO, a new agonist radiotracer for imaging the high-affinity state of D2 receptors in vivo using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [11C]-(+)-PHNO PET imaging of dopamine D(2/3) receptors in Parkinson's disease with impulse control disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Positron emission tomography quantification of [11C]-(+)-PHNO binding in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Occupancy of dopamine D2 and D3 receptors by a novel D3 partial agonist BP1.4979: a [11C]-(+)-PHNO PET study in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Occupancy of dopamine D2 and D3 receptors by a novel D3 partial agonist BP1.4979: a [11C]-(+)-PHNO PET study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Whole-body distribution and radiation dosimetry of 11C-(+)-PHNO, a D2/3 agonist ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elevated Dopamine D2/3 Receptor Availability in Obese Individuals: A PET Imaging Study with [11C](+)PHNO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Effect of scan-time shortening on the 11C-PHNO binding potential to dopamine D3 receptor in humans and test–retest reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
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